3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid

Description

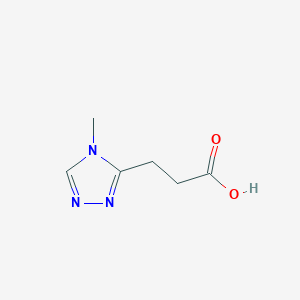

3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a propanoic acid moiety at the 3-position.

Properties

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-4-7-8-5(9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCDVHATAGJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650974 | |

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-56-3 | |

| Record name | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid (CAS: 959240-56-3) is a triazole-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- IUPAC Name : this compound

- Structure :

Antimicrobial Properties

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Activity

Triazole compounds are known for their anticancer potential. Studies have demonstrated that certain triazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. The specific mechanism of action for this compound remains to be fully elucidated; however, its structural similarity to known anticancer agents suggests potential efficacy in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory effects of triazole compounds have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation. Preliminary data suggest that this compound could modulate inflammatory responses, positioning it as a candidate for conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler triazole precursors. The following table summarizes some synthetic routes for related triazole compounds:

| Compound | Synthesis Method | Yield (%) | References |

|---|---|---|---|

| 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole | Multi-step from 3-bromobenzoic acid | 85% | |

| N-substituted triazole derivatives | Reaction with various anilines | Varied |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several triazole derivatives against standard bacterial strains. The results indicated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives of triazoles were tested against various cancer cell lines. Results showed that these compounds inhibited cell proliferation significantly at micromolar concentrations. Further investigation into the specific action mechanisms of this compound is warranted to explore its full therapeutic potential .

Comparison with Similar Compounds

Structural Analogues with Triazole-Propanoic Acid Linkages

The following compounds share the 4-methyl-1,2,4-triazole core conjugated to a propanoic acid group but differ in substituents and linkage chemistry:

Propanoic Acid Derivatives with Alternative Heterocycles

Compounds with propanoic acid moieties linked to other heterocycles exhibit distinct properties:

Key Comparative Insights

Structural and Functional Variations

- Substituent Effects: Chlorinated phenylpropanoic acids show superior antimicrobial activity compared to non-halogenated analogs, suggesting that halogenation enhances bioactivity.

- Synthetic Scalability: Derivatives like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides highlight scalable synthesis (up to 10 mmol), whereas sulfur-linked triazoles require specialized coupling steps.

Preparation Methods

Multi-step Synthesis Starting from 3-Bromobenzoic Acid Derivatives

A representative synthetic route involves the following key steps, as reported in recent research on related triazole derivatives:

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Esterification | 3-Bromobenzoic acid → Methyl-3-bromobenzoate | Acid + Methanol, Acid catalyst |

| 2 | Hydrazide Formation | Methyl-3-bromobenzoate → 3-Bromobenzohydrazide | Hydrazine hydrate, reflux |

| 3 | Cyclization | 3-Bromobenzohydrazide → 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Cyclization with appropriate reagents |

| 4 | Coupling | Triazole-thiol + N-substituted 2-chloro-N-phenylpropanamide | Base (e.g., LiH), DMF solvent, 24 h stirring |

This method yields triazole derivatives bearing a sulfanyl-linked propanoic acid moiety, which can be further purified and characterized.

Thiol Coupling with Halogenated Propanoic Acid Derivatives

The key step to introduce the propanoic acid side chain involves nucleophilic substitution where the triazole-thiol attacks a halogenated propanoic acid derivative:

- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF).

- Lithium hydride (LiH) or other bases are used to deprotonate the thiol, enhancing nucleophilicity.

- The reaction proceeds at room temperature or slightly elevated temperatures, monitored by thin-layer chromatography (TLC).

- After completion, the product is precipitated, filtered, washed, and dried to yield the desired compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF), sometimes mixed with dichloromethane or other polar aprotic solvents | Ensures good solubility and reaction rates |

| Base | Lithium hydride (LiH), sodium hydride (NaH), or organic bases like triethylamine | Deprotonates thiol for nucleophilic attack |

| Temperature | Room temperature to 60°C | Controlled to optimize reaction rate without decomposition |

| Reaction Time | 12–24 hours | Monitored by TLC for completion |

| Purification | Filtration, washing with water, recrystallization or chromatography | To obtain high purity product |

Summary Table of Preparation Route

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Bromobenzoic acid | Methanol, acid catalyst | Methyl-3-bromobenzoate | Esterification |

| 2 | Methyl-3-bromobenzoate | Hydrazine hydrate | 3-Bromobenzohydrazide | Hydrazide formation |

| 3 | 3-Bromobenzohydrazide | Cyclization reagents | 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Cyclization |

| 4 | Triazole-thiol + N-substituted 2-chloro-N-phenylpropanamide | LiH, DMF | This compound derivative | Nucleophilic substitution |

Research Findings and Improvements

- The use of bases such as 4-dimethylaminopyridine (DMAP) in the substitution step has been shown to significantly reduce reaction times and improve yields and purity of the triazole derivatives.

- Selection of solvents influences the crystallinity and amorphous nature of the final product, with polar aprotic solvents favoring higher purity.

- The multi-step approach allows for structural modifications at various stages, enabling the synthesis of diverse derivatives for biological and material science applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid in laboratory settings?

- Methodological Answer: The synthesis typically involves a two-step process:

Nucleophilic Substitution: React 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form an ester intermediate (e.g., ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate). This step often uses polar aprotic solvents like DMF or THF under reflux (60–80°C) for 6–12 hours .

Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) hydrolysis of the ester intermediate yields the final propanoic acid derivative. Hydrolysis conditions (e.g., 1M HCl at 80°C for 4 hours) must be optimized to avoid side reactions like decarboxylation .

Table 1: Hypothetical Reaction Conditions Based on Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethyl bromoacetate, DMF, 70°C, 8h | 75–85 | |

| 2 | 1M HCl, 80°C, 4h | 90–95 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the triazole ring (δ 8.5–9.0 ppm for triazole protons) and propanoic acid moiety (δ 2.5–3.5 ppm for CH₂ groups) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths and angles critical for verifying stereochemistry and hydrogen-bonding networks .

- UV-Vis Spectroscopy: Used to study electronic transitions (e.g., π→π* in the triazole ring; λmax ~260–280 nm) .

Q. What are the key functional groups in this compound that influence its reactivity and biological activity?

- Methodological Answer:

- Triazole Ring: Participates in π-π stacking and hydrogen bonding, crucial for interactions with biological targets (e.g., enzyme active sites) .

- Propanoic Acid Group: Enhances solubility in aqueous buffers (via deprotonation at physiological pH) and allows conjugation to other molecules (e.g., amide coupling for prodrug design) .

Advanced Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound during synthesis?

- Methodological Answer: Use a factorial design approach to test variables:

- Solvent: Compare DMF (high polarity) vs. THF (moderate polarity) to optimize nucleophilicity.

- Catalyst: Add catalytic KI to enhance alkylation efficiency in Step 1 .

- Hydrolysis pH: Adjust to pH 10–12 (basic) for faster ester cleavage without degrading the triazole ring .

Table 2: Optimization Parameters for Hydrolysis

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate |

| Reaction Time | 3–5 hours | Prevents degradation |

| NaOH Concentration | 1–2M | Balances speed and side reactions |

Q. What strategies are recommended for resolving contradictions in reported biological activities of triazole-containing propanoic acid derivatives?

- Methodological Answer:

- Assay Standardization: Replicate studies under identical conditions (e.g., microbial strain, incubation time) to isolate structural vs. methodological factors .

- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 3-(4-Phenyl-triazol-3-yl)propanoic acid ) to identify critical substituents. For example, methyl vs. phenyl groups may alter lipophilicity and target binding .

- Mechanistic Studies: Use enzyme inhibition assays (e.g., measuring IC₅₀) to verify if discrepancies arise from off-target effects .

Q. How can computational chemistry methods be applied to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Simulate binding poses with targets (e.g., fungal CYP51) using software like AutoDock Vina. Focus on hydrogen bonds between the triazole N-atoms and heme iron .

- Molecular Dynamics (MD): Assess stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS) to identify key residues for mutagenesis studies .

- QSAR Modeling: Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with antimicrobial IC₅₀ values to design improved analogs .

Data Contradiction Analysis Example

Scenario: Study A reports potent antifungal activity (MIC = 2 µg/mL), while Study B finds no activity (MIC > 128 µg/mL).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.